molecular formula C24H28N6O2 B10920955 N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920955
M. Wt: 432.5 g/mol
InChI Key: LFZRDASWRJEVCC-UHFFFAOYSA-N
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Description

N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple heterocyclic rings and various functional groups, makes it a subject of interest for researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps, including the formation of the pyrazole and pyridine rings, followed by their functionalization and coupling The synthetic route typically starts with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and β-diketones The pyridine ring is then constructed using various condensation reactions

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups and substitutions, leading to variations in their biological activities and applications.

    Pyrazole derivatives: Compounds with a pyrazole ring but different substituents can exhibit different chemical and biological properties.

    Pyridine derivatives: Compounds with a pyridine ring and various functional groups can also be compared to highlight the unique features of the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

N-(1-butyl-5-methylpyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-6-7-11-30-15(2)12-21(28-30)26-24(31)19-14-20(17-9-8-10-18(13-17)32-5)25-23-22(19)16(3)27-29(23)4/h8-10,12-14H,6-7,11H2,1-5H3,(H,26,28,31)

InChI Key

LFZRDASWRJEVCC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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